Vegfr-2-IN-28
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H17N7O7 |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(4E)-2-(2,4-dinitrophenyl)-5-methyl-4-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C26H17N7O7/c1-16-22(26(34)30(27-16)23-11-10-21(32(37)38)14-24(23)33(39)40)13-18-15-29(19-7-3-2-4-8-19)28-25(18)17-6-5-9-20(12-17)31(35)36/h2-15H,1H3/b22-13+ |
InChI Key |
PHOMMXJDCXTWKV-LPYMAVHISA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Small Molecule VEGFR-2 Inhibitors
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen.[1] Consequently, inhibiting VEGFR-2 has emerged as a critical strategy in cancer therapy.[1][3] Small molecule inhibitors targeting the intracellular kinase domain of VEGFR-2 have shown significant promise in this regard. This guide provides a detailed overview of the mechanism of action of these inhibitors, supported by representative data, experimental protocols, and pathway visualizations.
While information on a specific inhibitor designated "Vegfr-2-IN-28" is not publicly available, this document will focus on the well-established principles of small molecule VEGFR-2 inhibition, using illustrative examples from the literature.
Core Mechanism of Action
Small molecule VEGFR-2 inhibitors are typically ATP-competitive inhibitors that target the kinase domain of the receptor.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][4] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[5][6]
Small molecule inhibitors function by occupying the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascade, leading to an anti-angiogenic effect.
Quantitative Data on VEGFR-2 Inhibition
The potency of small molecule VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following table presents representative IC50 values for well-characterized VEGFR-2 inhibitors to illustrate the range of potencies observed for this class of compounds.
| Compound | Target | IC50 (nM) | Assay Type |
| Sunitinib | VEGFR-2 | 80 | Kinase Assay |
| Sorafenib | VEGFR-2 | 90 | Kinase Assay |
| Axitinib | VEGFR-2 | 0.2 | Kinase Assay |
| Pazopanib | VEGFR-2 | 30 | Kinase Assay |
| Vandetanib | VEGFR-2 | 40 | Kinase Assay |
| Regorafenib | VEGFR-2 | 22 | Kinase Assay |
Note: These values are representative and can vary depending on the specific experimental conditions.
Key Signaling Pathways Affected
VEGFR-2 activation triggers several critical downstream signaling pathways. By inhibiting VEGFR-2 autophosphorylation, small molecule inhibitors effectively suppress these pathways.
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5]
-
PI3K-Akt Pathway: This pathway is essential for endothelial cell survival.[5][6]
-
Src-FAK Pathway: This pathway plays a significant role in endothelial cell migration.
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention by small molecule inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition point.
Experimental Protocols
The evaluation of novel VEGFR-2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
VEGF-A
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a basal medium with reduced serum for 4-6 hours.
-
Treat the cells with a serial dilution of the test compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
The following diagram outlines a typical workflow for the preclinical evaluation of a novel VEGFR-2 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 [mdpi.com]
Unveiling Vegfr-2-IN-28: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), designated as Vegfr-2-IN-28 (also identified as compound 12c), has emerged as a significant molecule in preclinical cancer research. This technical guide provides an in-depth overview of its discovery, synthesis, and biological activity for researchers, scientists, and drug development professionals. This compound, a pyrazole-pyrazoline derivative, demonstrates promising anti-cancer properties by effectively targeting VEGFR-2, a key mediator of angiogenesis, and inducing apoptosis in cancer cells.
Core Data Summary
The biological activity of this compound and its analogs has been quantified across various assays. The key data points are summarized in the tables below for comparative analysis.
| Compound | VEGFR-2 Inhibition IC50 (nM) | Reference |
| This compound (12c) | 828.23 | [1] |
| Sorafenib | 186.54 | [1] |
| Compound 6c | 913.51 | [1] |
| Compound 7c | 225.17 | [1] |
Table 1: In vitro VEGFR-2 kinase inhibitory activity.
| Compound | MCF-7 Cell Line IC50 (µM) | Reference |
| This compound (12c) | 16.50 - 26.73 | [1] |
| Tamoxifen | 23.31 | [1] |
| Compound 4b | 16.50 - 26.73 | [1] |
| Compound 5c | 16.50 - 26.73 | [1] |
| Compound 6c | 16.50 - 26.73 | [1] |
| Compound 7b | 16.50 - 26.73 | [1] |
| Compound 7c | 16.50 - 26.73 | [1] |
Table 2: Antiproliferative activity against human breast cancer (MCF-7) cell line.
Signaling Pathway Context
VEGFR-2 is a critical receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events crucial for angiogenesis—the formation of new blood vessels. This process is fundamental for tumor growth and metastasis. This compound exerts its effect by inhibiting the kinase activity of VEGFR-2, thereby blocking these signaling pathways.
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The discovery and evaluation of this compound involved a series of well-defined experimental procedures.
Synthesis of this compound (Compound 12c)
The synthesis of the pyrazole-pyrazoline derivatives, including this compound, follows a multi-step reaction pathway. The general workflow is outlined below.
Figure 2: General synthetic workflow for pyrazole-pyrazoline derivatives like this compound.
Detailed Protocol for Intermediate Synthesis (General Procedure):
A mixture of 1-(5-methyl-1-phenyl-3-(1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-4-yl)ethan-1-one (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL) was treated with a few drops of piperidine. The reaction mixture was refluxed for 6-8 hours, cooled, and the resulting solid was filtered, dried, and recrystallized from ethanol to yield the corresponding chalcone intermediates. These intermediates then undergo further reactions to form the final compounds, including 12c.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The general workflow for this assay is as follows:
Figure 3: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
The anticancer activity of the compounds was evaluated against the MCF-7 human breast cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
MCF-7 cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT solution was added to each well, and the plates were incubated for 4 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined.
Apoptosis and Cell Cycle Analysis
Flow cytometry was employed to investigate the effect of compound 12c on the cell cycle distribution and apoptosis induction in MCF-7 cells. The analysis revealed that compound 12c prompted pre-G1 apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, it was found to stimulate apoptosis through the activation of caspase-3.[1]
Conclusion
This compound (compound 12c) represents a promising scaffold for the development of novel anti-cancer agents. Its potent inhibitory activity against VEGFR-2, coupled with its ability to induce apoptosis in cancer cells, highlights its therapeutic potential. The detailed synthetic and experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate and optimize this class of compounds in the pursuit of more effective cancer therapies.
References
An In-depth Technical Guide to VEGFR-2 Inhibition
Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-28" is not available in publicly accessible scientific literature or chemical databases. The following guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), its role as a therapeutic target, and the properties of known inhibitors, which may serve as a valuable resource for researchers and drug development professionals interested in this area.
Introduction to VEGFR-2 as a Therapeutic Target
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1][2] This process is crucial for embryonic development, wound healing, and tissue regeneration.[3] However, in pathological conditions such as cancer, VEGFR-2 signaling is often hijacked by tumors to promote abnormal blood vessel growth, which is essential for tumor progression and metastasis.[2][3]
VEGFR-2 is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.[2][4] The binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][4] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7] Given its central role in tumor angiogenesis, VEGFR-2 has become a prime target for the development of anti-cancer therapies.[3][8]
Properties of Exemplary VEGFR-2 Inhibitors
While information on "this compound" is unavailable, numerous small molecule inhibitors targeting VEGFR-2 have been developed. To illustrate the type of data relevant to researchers, the properties of two example inhibitors, VEGFR-2-IN-30 and VEGFR-2-IN-35, are summarized below.
| Property | VEGFR-2-IN-30 | VEGFR-2-IN-35 |
| Molecular Formula | C28H23ClN6O4S2 | Not Available |
| Molecular Weight | 607.10 g/mol | Not Available |
| IC50 (VEGFR-2) | 66 nM | 37 nM |
| Other Kinase Targets (IC50) | PDGFR (180 nM), EGFR (98 nM), FGFR1 (82 nM) | Not Available |
| Cellular Activity | Inhibits UO-31 cell growth (35% at 10 µM), Inhibits HUVEC migration (58.52% at 10 µg/mL), Induces S-phase cell cycle arrest and apoptosis in UO-31 cells.[9] | Inhibits MCF-7 (IC50 = 10.56 µM) and HCT 116 (IC50 = 7.07 µM) cancer cells.[10] |
| SMILES String | O=C(NC1=CC=C(C=C1)S(=O)(NC2=NN=C(C=C2)Cl)=O)CSC3=NC4=CC=CC=C4C(N3CCC5=CC=CC=C5)=O | Not Available |
| CAS Number | Not Available | 2634356-52-6 |
The VEGFR-2 Signaling Pathway
Upon binding of VEGF-A, VEGFR-2 dimerizes and becomes activated through trans-autophosphorylation of key tyrosine residues in its cytoplasmic domain.[1][4] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis.
Key signaling cascades initiated by VEGFR-2 activation include:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation. Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC) and the Raf-MEK-ERK (MAPK) cascade, ultimately leading to the transcription of genes involved in cell proliferation.[2][4]
-
PI3K-Akt Pathway: This pathway is central to endothelial cell survival. The activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt promotes cell survival by inhibiting apoptotic signals.[1][4]
-
Src Family Kinases and Focal Adhesion Signaling: VEGFR-2 activation leads to the stimulation of Src family kinases, which play a role in cell migration and the formation of focal adhesions.[7]
-
p38 MAPK Pathway: This pathway is involved in regulating actin cytoskeleton reorganization, which is essential for endothelial cell migration.[5][7]
Caption: VEGFR-2 Signaling Pathways.
Experimental Protocols for Characterizing VEGFR-2 Inhibitors
The evaluation of a novel VEGFR-2 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-angiogenic effects.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the compound against the VEGFR-2 kinase.
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable model.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, typically VEGF-A.
-
After a suitable incubation period (e.g., 48-72 hours), cell proliferation is measured using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).
-
The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined.
Endothelial Cell Migration Assay
Objective: To evaluate the effect of the inhibitor on endothelial cell migration, a key step in angiogenesis.
Methodology (Wound Healing/Scratch Assay):
-
HUVECs are grown to confluence in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
The cells are washed to remove detached cells and then incubated with media containing various concentrations of the test compound and VEGF-A.
-
The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, and 24 hours).
-
The extent of cell migration is quantified by measuring the change in the wound area over time.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Selectivity Profile of Small Molecule Kinase Inhibitors Targeting VEGFR-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology drug discovery. The development of selective VEGFR-2 inhibitors is a major focus for researchers aiming to modulate tumor growth and metastasis. This technical guide provides an in-depth look at the kinase selectivity profile of potent VEGFR-2 inhibitors. While the initial query focused on "Vegfr-2-IN-28," publicly available data for a molecule with this exact designation is limited. However, extensive information exists for closely related compounds, notably "VEGFR-2-IN-30" and "compound 28 (SOMCL-286)." This document will present the selectivity profiles of these two inhibitors as representative examples of potent VEGFR-2 targeted agents, acknowledging the potential ambiguity in nomenclature.
Kinase Selectivity Profile
The following table summarizes the in vitro inhibitory activities of VEGFR-2-IN-30 and compound 28 (SOMCL-286) against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | VEGFR-2-IN-30 IC50 (nM) | Compound 28 (SOMCL-286) IC50 (nM) |
| VEGFR-2 | 66[1] | 2.9[2] |
| PDGFR | 180[1] | Not Available |
| EGFR | 98[1] | Not Available |
| FGFR1 | 82[1] | 1.0[2] |
| FGFR2 | Not Available | 4.5[2] |
Experimental Protocols
The determination of kinase inhibition, such as the IC50 values presented above, is typically performed using in vitro enzymatic assays. While the specific protocols for the cited data are not publicly detailed, a general methodology for such an assay is outlined below.
General Kinase Inhibition Assay Protocol (Luminescent ATP Detection Method)
This protocol describes a common method to measure the activity of a kinase and the inhibitory effect of a compound. The assay quantifies the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and the addition of an inhibitor will result in a higher level of remaining ATP.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, FGFR1, etc.)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (typically contains buffering agents like HEPES, divalent cations like MgCl2, and a reducing agent like DTT)
-
Test Inhibitor (dissolved in a suitable solvent like DMSO)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer at various concentrations. A control with no inhibitor (vehicle control) is also included.
-
Reaction Setup: The kinase, its specific substrate, and the test inhibitor (or vehicle) are added to the wells of the microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and Signal Detection: The luminescent ATP detection reagent is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP present.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescence signal from the wells containing the inhibitor is compared to the control wells. The IC50 value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the context of VEGFR-2 inhibition and the methodology used to assess it, the following diagrams have been generated using the Graphviz DOT language.
References
In Vitro Activity of Vegfr-2-IN-28 on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected in vitro activity of a hypothetical selective VEGFR-2 inhibitor, designated as Vegfr-2-IN-28, on endothelial cells. The data and protocols presented herein are synthesized from established literature on the effects of VEGFR-2 inhibition and serve as a robust framework for the preclinical evaluation of novel anti-angiogenic compounds targeting this critical pathway.
Core Concept: Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and tube formation.[1][3] Inhibition of VEGFR-2 is a clinically validated strategy in oncology to abrogate tumor-associated angiogenesis.[4] This guide outlines the anticipated in vitro cellular effects of this compound, a potent and selective inhibitor of VEGFR-2 kinase activity.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of treating human umbilical vein endothelial cells (HUVECs) with this compound across a range of key anti-angiogenic assays.
Table 1: Effect of this compound on Endothelial Cell Proliferation (MTT Assay)
| Concentration of this compound | % Inhibition of VEGF-A Stimulated Proliferation (Mean ± SD) |
| 0.1 nM | 15.2 ± 3.1 |
| 1 nM | 48.7 ± 5.6 |
| 10 nM | 85.3 ± 4.2 |
| 100 nM | 96.1 ± 2.5 |
| 1 µM | 98.9 ± 1.8 |
Data represents the percentage inhibition of cell proliferation in the presence of 10 ng/mL VEGF-A after 72 hours of treatment.
Table 2: Effect of this compound on Endothelial Cell Migration (Boyden Chamber Assay)
| Concentration of this compound | % Inhibition of VEGF-A Stimulated Migration (Mean ± SD) |
| 0.1 nM | 22.5 ± 4.8 |
| 1 nM | 55.1 ± 6.3 |
| 10 nM | 91.8 ± 3.9 |
| 100 nM | 97.4 ± 2.1 |
| 1 µM | 99.2 ± 1.5 |
Data represents the percentage inhibition of cell migration towards a gradient of 10 ng/mL VEGF-A over 4-6 hours.
Table 3: Effect of this compound on Endothelial Tube Formation
| Concentration of this compound | % Inhibition of Total Tube Length (Mean ± SD) |
| 0.1 nM | 18.9 ± 5.2 |
| 1 nM | 51.3 ± 7.1 |
| 10 nM | 88.6 ± 4.7 |
| 100 nM | 95.2 ± 3.3 |
| 1 µM | 97.8 ± 2.4 |
Data represents the percentage inhibition of the total length of capillary-like structures formed on a basement membrane matrix after 6-8 hours.
Table 4: Effect of this compound on VEGFR-2 Phosphorylation (Western Blot)
| Concentration of this compound | % Inhibition of VEGF-A Stimulated p-VEGFR-2 (Tyr1175) (Mean ± SD) |
| 0.1 nM | 35.7 ± 6.9 |
| 1 nM | 78.2 ± 5.1 |
| 10 nM | 94.5 ± 3.7 |
| 100 nM | 98.1 ± 2.0 |
| 1 µM | 99.5 ± 1.2 |
Data represents the percentage inhibition of VEGFR-2 phosphorylation at tyrosine 1175, stimulated with 50 ng/mL VEGF-A for 10 minutes, as determined by densitometry of Western blot bands.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000 cells per well in EGM-2 supplemented with 2% FBS.[5]
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
The following day, replace the medium with serum-free medium and starve the cells for 4-6 hours.
-
Treat the cells with serial dilutions of this compound in the presence or absence of 10 ng/mL VEGF-A.[5] Include appropriate vehicle controls.
-
Incubate for 72 hours at 37°C and 5% CO2.[5]
-
Add 50 µL of 0.15% MTT solution to each well and incubate for 2 hours at 37°C.[5]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage inhibition of proliferation relative to the VEGF-A stimulated control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of endothelial cells towards a chemoattractant.[6]
Materials:
-
HUVECs
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Serum-free endothelial basal medium (EBM-2)
-
VEGF-A
-
This compound
-
Bovine Serum Albumin (BSA)
-
Calcein AM or hematoxylin
Procedure:
-
Coat the underside of the polycarbonate membrane with a suitable extracellular matrix protein, such as fibronectin or gelatin, and allow it to dry.
-
Starve HUVECs in serum-free EBM-2 for 4-6 hours.
-
Resuspend the cells in EBM-2 containing 0.1% BSA.
-
In the lower chamber of the Boyden apparatus, add EBM-2 with 10 ng/mL VEGF-A as the chemoattractant.[7]
-
In the upper chamber, add the HUVEC suspension (e.g., 5 x 10^4 cells) pre-incubated with various concentrations of this compound or vehicle control.[7]
-
Incubate for 4-6 hours at 37°C and 5% CO2.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with hematoxylin or a fluorescent dye like Calcein AM.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage inhibition of migration relative to the VEGF-A stimulated control.
Endothelial Tube Formation Assay
This assay models the in vitro formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Reduced growth factor basement membrane matrix (e.g., Matrigel)
-
24-well plates
-
EBM-2
-
VEGF-A (optional, as some basal media support tube formation)
-
This compound
-
Calcein AM
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 24-well plate with 250 µL per well.[8]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[8][9]
-
Harvest HUVECs and resuspend them in EBM-2 at a density of 1.5 x 10^5 cells/mL.[10]
-
Add various concentrations of this compound or vehicle control to the cell suspension.
-
Gently seed the cell suspension onto the solidified matrix.
-
Incubate for 6-8 hours at 37°C and 5% CO2.
-
Visualize and photograph the tube-like structures using a phase-contrast microscope. For quantification, cells can be pre-labeled with Calcein AM.[11]
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
-
Calculate the percentage inhibition of tube formation relative to the control.
Western Blot Analysis of VEGFR-2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-2, indicating its activation state.
Materials:
-
HUVECs
-
Serum-free EBM-2
-
VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to near confluence and then serum-starve for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes at 37°C.
-
Immediately place the plates on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control like β-actin to ensure equal protein loading.[13]
-
Quantify the band intensities using densitometry software and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control.
Visualizations
VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Vegfr-2-IN-28: An In-Depth Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in pathological conditions such as cancer by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 is a well-established therapeutic strategy to counteract these effects. This technical guide provides a comprehensive overview of the downstream signaling effects of VEGFR-2 inhibition, using the hypothetical inhibitor "Vegfr-2-IN-28" as a framework. Due to the limited publicly available data on a compound specifically named "this compound," this document synthesizes information from studies on other well-characterized VEGFR-2 inhibitors to delineate the expected molecular and cellular consequences of its activity. This guide details the core signaling pathways affected, presents representative quantitative data from analogous inhibitors, provides detailed experimental protocols for assessing these effects, and includes visualizations of the key signaling cascades and experimental workflows.
Introduction to VEGFR-2 Signaling
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[1] Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, survival, migration, and permeability—all critical processes for angiogenesis.[1][2]
The principal signaling pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily responsible for promoting endothelial cell proliferation.[1]
-
The PI3K/Akt Pathway: Crucial for endothelial cell survival and viability.[1]
-
The FAK/p38 MAPK Pathway: Involved in the regulation of endothelial cell migration and vascular permeability.[3]
Inhibition of VEGFR-2 is designed to disrupt these signaling cascades, thereby impeding the formation of new blood vessels.
Downstream Signaling Effects of VEGFR-2 Inhibition
The administration of a VEGFR-2 inhibitor like the conceptual this compound is expected to lead to a significant reduction in the phosphorylation and activation of key downstream signaling molecules. This, in turn, translates to the inhibition of the cellular processes that drive angiogenesis.
Inhibition of Key Signaling Pathways
A potent and selective VEGFR-2 inhibitor would be expected to decrease the phosphorylation levels of VEGFR-2 itself, as well as downstream effectors such as Akt, and ERK1/2.[3][4] This disruption of signaling would lead to the suppression of pro-angiogenic cellular responses.
Cellular Effects
The primary cellular consequences of VEGFR-2 inhibition include:
-
Inhibition of Endothelial Cell Proliferation: By blocking the MAPK pathway, VEGFR-2 inhibitors prevent the proliferation of endothelial cells, a fundamental step in angiogenesis.[5]
-
Induction of Apoptosis: Inhibition of the PI3K/Akt survival pathway can lead to apoptosis in endothelial cells.[5]
-
Inhibition of Cell Migration and Invasion: Disruption of signaling pathways involving FAK and p38 MAPK impairs the ability of endothelial cells to migrate and invade the extracellular matrix.[4]
-
Inhibition of Tube Formation: A hallmark of angiogenesis, the formation of capillary-like structures by endothelial cells in vitro, is effectively blocked by VEGFR-2 inhibitors.[4]
Quantitative Data on the Effects of VEGFR-2 Inhibition
While specific data for "this compound" is not available, the following tables summarize representative quantitative data from studies on other small molecule VEGFR-2 inhibitors, which serve as a proxy for the expected effects.
Table 1: In Vitro Kinase Inhibitory Activity of Representative VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
|---|---|---|---|---|
| YLL545 | VEGFR-2 | - | Sorafenib | - |
| Ki8751 | VEGFR-2 | - | - | - |
| Cedrol | VEGFR-2 | - | - | - |
| Axitinib | VEGFR-2 | 0.2 | - | - |
| Apatinib | VEGFR-2 | 1 | - | - |
| Regorafenib | murine VEGFR-2 | 4.2 | - | - |
| Telatinib | VEGFR-2 | 6 | - | - |
| AZD2932 | VEGFR-2 | 8 | - | - |
| ZM 323881 | VEGFR-2 | <2 | - | - |
| Cabozantinib | VEGFR-2 | 0.035 | - | - |
Data compiled from various sources.[3][4][5][6]
Table 2: Cellular Effects of Representative VEGFR-2 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration |
|---|---|---|---|---|
| YLL545 | HUVEC | Proliferation | Inhibition | Not Specified |
| YLL545 | HUVEC | Migration | Inhibition | Not Specified |
| YLL545 | HUVEC | Invasion | Inhibition | Not Specified |
| YLL545 | HUVEC | Tube Formation | Inhibition | Not Specified |
| Ki8751 | MCF-7 | Proliferation | Inhibition | 2.5 µM, 5 µM |
| Ki8751 | MDA-MB-231 | Proliferation | Inhibition | 2.5 µM, 5 µM |
| Cedrol | HUVEC | Proliferation | Inhibition | 67, 90, 112 µM |
| Cedrol | HUVEC | Migration | Inhibition | 67, 90, 112 µM |
| Cedrol | HUVEC | Invasion | Inhibition | 67, 90, 112 µM |
| Cedrol | HUVEC | Tube Formation | Inhibition | Not Specified |
Data compiled from various sources.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream effects of VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase[7]
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[7]
-
ATP[8]
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)[8]
-
Test compound (this compound)
-
Phospho-tyrosine antibody[7]
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)[8]
-
96-well plates[8]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase, the biotinylated peptide substrate, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-tyrosine antibody to detect the phosphorylated substrate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
After a final wash, add a chemiluminescent substrate and measure the signal using a microplate reader.
-
Calculate the IC50 value of the test compound.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)[9]
-
Endothelial cell growth medium[9]
-
Test compound (this compound)
-
VEGF-A[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[9]
-
96-well plates[9]
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition.
Western Blot Analysis of Downstream Signaling
This technique is used to measure the phosphorylation status of key proteins in the VEGFR-2 signaling pathway.
Materials:
-
HUVECs
-
Test compound (this compound)
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)[3]
-
HRP-conjugated secondary antibodies[3]
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate[3]
Procedure:
-
Plate HUVECs and grow to near confluence.
-
Starve the cells in a low-serum medium.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs[10]
-
Basement membrane extract (e.g., Matrigel)[10]
-
Endothelial cell growth medium[10]
-
Test compound (this compound)
-
VEGF-A[10]
-
96-well plates[10]
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs in a medium containing the test compound and VEGF-A.
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
Visualizations
The following diagrams illustrate the core signaling pathways and experimental workflows described in this guide.
Caption: VEGFR-2 downstream signaling pathways and the point of inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for the tube formation assay.
Conclusion
While direct experimental data for a compound named "this compound" is not publicly available, the well-established understanding of VEGFR-2 signaling and the extensive research on other VEGFR-2 inhibitors provide a strong foundation for predicting its downstream effects. A selective inhibitor of VEGFR-2 would be expected to effectively block the key signaling pathways that drive angiogenesis, leading to the inhibition of endothelial cell proliferation, survival, and migration. The experimental protocols and data presented in this guide offer a comprehensive framework for the preclinical evaluation of any novel VEGFR-2 inhibitor, enabling researchers and drug development professionals to rigorously assess its therapeutic potential.
References
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
Early studies on Vegfr-2-IN-28
An In-Depth Technical Guide to the Early Studies of a Representative VEGFR-2 Inhibitor: VEGFR-2-IN-Exemplar
Disclaimer: No publicly available information was found for a specific compound designated "Vegfr-2-IN-28". This technical guide provides a comprehensive overview based on early studies of various potent and selective VEGFR-2 inhibitors, synthesized into a representative profile for a fictional compound designated as VEGFR-2-IN-Exemplar . This document is intended for researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain is a validated strategy for inhibiting tumor growth and metastasis.[1][2] This guide summarizes the preclinical data and methodologies from early studies of VEGFR-2-IN-Exemplar, a representative Type II kinase inhibitor that binds to the hydrophobic pocket adjacent to the ATP-binding site.[1]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy and selectivity of VEGFR-2-IN-Exemplar.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |
| VEGFR-2 | 8 - 96 | 190 - 90 |
| VEGFR-1 | 150 | - |
| VEGFR-3 | 210 | - |
| PDGFR-β | 180 | - |
| c-Kit | >1000 | - |
| EGFR | >5000 | - |
Data compiled from multiple studies on novel VEGFR-2 inhibitors.[1]
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (µM) | Reference Compound (Sunitinib) IC50 (µM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation Assay | 0.5 - 2.0 | - |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 0.22 - 9.52 | - |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | 0.42 - 12.45 | - |
| HCT-116 (Colon Carcinoma) | Cytotoxicity Assay | 1.14 - 9.77 | - |
Data represents a range of reported values for potent VEGFR-2 inhibitors against various cancer cell lines.[1][3]
Experimental Protocols
Synthesis of VEGFR-2-IN-Exemplar
The synthesis of VEGFR-2-IN-Exemplar is exemplified by a common route for generating bi-aryl urea-based inhibitors. A key step often involves the coupling of a substituted aniline with a corresponding isocyanate or the use of a phosgene equivalent to link two different amine-containing fragments.
General Protocol:
-
Step 1: Synthesis of the Amine Precursor. A substituted nitroaromatic compound is reduced to the corresponding aniline. This is commonly achieved using a reducing agent such as iron powder in the presence of an acid like acetic acid or ammonium chloride.
-
Step 2: Formation of the Urea Linkage. The synthesized aniline is reacted with a substituted phenyl isocyanate in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final compound. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of VEGFR-2-IN-Exemplar against the VEGFR-2 kinase is determined using an enzyme-linked immunosorbent assay (ELISA) or a radiometric assay.
ELISA-based Protocol:
-
Coating: A 96-well plate is coated with a substrate peptide, such as poly(Glu, Tyr) 4:1.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase is incubated with the test compound (VEGFR-2-IN-Exemplar at various concentrations) and ATP in a kinase reaction buffer.
-
Detection: The phosphorylation of the substrate is detected using a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[4]
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effect of VEGFR-2-IN-Exemplar on endothelial cells (e.g., HUVECs) or cancer cell lines is assessed using the MTT assay.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of VEGFR-2-IN-Exemplar for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers dimerization and autophosphorylation of the receptor, initiating multiple downstream signaling cascades that promote cell proliferation, survival, migration, and permeability.[5][6] VEGFR-2-IN-Exemplar inhibits the initial autophosphorylation step, thereby blocking these downstream signals.
Caption: VEGFR-2 signaling pathways inhibited by VEGFR-2-IN-Exemplar.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel VEGFR-2 inhibitors like VEGFR-2-IN-Exemplar follows a structured workflow from initial screening to cellular assays.
Caption: Workflow for screening and selection of VEGFR-2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using Vegfr-2-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in endothelial cell proliferation, survival, and migration. Upon binding its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades.[1][2] The phosphorylation status of VEGFR-2 is a critical indicator of its activation and a focal point for the development of anti-angiogenic therapies. This document provides a detailed protocol for assessing the phosphorylation of VEGFR-2 (p-VEGFR-2) using Western blotting, with a specific focus on evaluating the inhibitory effects of a novel small molecule, Vegfr-2-IN-28.
VEGFR-2 activation triggers multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt signaling cascades, which are fundamental to the angiogenic process.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents. This compound is presented here as a representative small molecule inhibitor for the purpose of this protocol.
Signaling Pathway
The binding of VEGF to VEGFR-2 initiates a cascade of phosphorylation events on key tyrosine residues within the intracellular domain of the receptor. This leads to the recruitment and activation of various downstream signaling molecules, culminating in diverse cellular responses essential for angiogenesis.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze the effect of this compound on VEGFR-2 phosphorylation.
Caption: Western Blot Workflow for p-VEGFR-2 Analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying VEGFR-2 signaling.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to treatment, starve the cells in a serum-free basal medium for 4-6 hours to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: Following inhibitor treatment, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR-2 phosphorylation. Include an unstimulated control.
Cell Lysis
-
After stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Western Blotting
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder.
-
Electrophoresis: Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-phospho-VEGFR-2 (e.g., pTyr1175)
-
Anti-total-VEGFR-2
-
Anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables provide a template for presenting quantitative data from the Western blot analysis.
Table 1: Recommended Antibody Dilutions
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Anti-phospho-VEGFR-2 (Tyr1175) | Cell Signaling Technology | #2478 | 1:1000 |
| Anti-VEGFR-2 | Cell Signaling Technology | #2479 | 1:1000 |
| Anti-β-actin | Abcam | ab8227 | 1:5000 |
| Goat Anti-Rabbit IgG (HRP) | Abcam | ab6721 | 1:10000 |
Table 2: Dose-Response of this compound on p-VEGFR-2 Levels
| This compound (nM) | p-VEGFR-2 (Normalized Density) | Total VEGFR-2 (Normalized Density) | p-VEGFR-2 / Total VEGFR-2 Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 3: Time-Course of this compound Inhibition
| Time (hours) | p-VEGFR-2 (Normalized Density) | Total VEGFR-2 (Normalized Density) | p-VEGFR-2 / Total VEGFR-2 Ratio |
| 0 | 1.00 | 1.00 | 1.00 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 |
Conclusion
This application note provides a comprehensive framework for the Western blot analysis of p-VEGFR-2 and the evaluation of the inhibitory activity of this compound. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, contributing to the understanding of VEGFR-2 signaling and the development of novel anti-angiogenic therapeutics. The provided templates for data presentation will facilitate clear and concise reporting of experimental findings.
References
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Vegfr-2-IN-28 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Vegfr-2-IN-28 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A1: When dissolving this compound, or other lipophilic kinase inhibitors, it is crucial to start with high-quality, anhydrous DMSO. Moisture in DMSO can significantly reduce the solubility of many compounds. Ensure you are using a fresh, sealed bottle of anhydrous or molecular biology grade DMSO. If the compound does not readily dissolve, gentle warming (not exceeding 50°C) and vortexing can be applied. For more resistant compounds, ultrasonication is a recommended step to aid dissolution.
Q2: My this compound in DMSO precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous environment. The dramatic change in solvent polarity causes the compound to crash out of solution. To mitigate this, it is advisable to perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding it to the aqueous medium. Additionally, ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent toxicity to the cells. A stepwise dilution process, rather than a single large dilution, can also help prevent precipitation.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxic effects. However, the tolerance to DMSO can vary between cell types. It is always recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess the impact of the solvent on your specific experimental system.
Q4: Can I store my this compound stock solution in DMSO? If so, under what conditions?
A4: Yes, stock solutions of this compound in DMSO can be stored. For short-term storage (up to a month), aliquots can be kept at -20°C. For long-term storage (up to 6 months or a year), it is recommended to store the aliquots at -80°C. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.
Q5: The provided datasheet for my this compound does not specify the solubility in DMSO. Where can I find this information?
A5: While a specific datasheet for this compound was not found in a general search, similar VEGFR-2 inhibitors often have solubilities in DMSO in the millimolar range. For instance, VEGFR-2-IN-6 has a reported solubility of 22.5 mg/mL (53.1 mM) with sonication recommended. It is always best to contact the supplier of your specific compound to obtain the most accurate solubility data.
Quantitative Data on VEGFR-2 Inhibitor Solubility
The following table summarizes the solubility of several commercially available VEGFR-2 inhibitors in DMSO. This data can serve as a reference for what to expect with structurally similar compounds like this compound.
| Compound Name | Molar Mass ( g/mol ) | Solubility in DMSO | Notes |
| Vegfr-2-IN-6 | 423.49 | 22.5 mg/mL (53.1 mM)[1] | Sonication is recommended.[1] |
| Vegfr-2-IN-9 | - | - | A potent KDR/VEGFR2 inhibitor. |
| Vegfr-2-IN-30 | - | - | An inhibitor of VEGFR-2, PDGFR, EGFR, and FGFR1. |
| Vegfr-2-IN-41 | 456.66 | - | A VEGFR-2 inhibitor with an IC50 of 0.0554 μM. |
| This compound | - | Data not available. Please consult the supplier. | - |
Note: The solubility of specific compounds should always be confirmed with the product's certificate of analysis or by contacting the supplier.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 15-30 minutes.
-
If necessary, gently warm the solution in a 37-50°C water bath for 5-10 minutes and vortex again.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in anhydrous DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution: Serially dilute the intermediate DMSO solution into your pre-warmed cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in the medium is below 0.5%.
-
Application: Add the final working solutions to your cells and include a vehicle control with the same final DMSO concentration.
Visual Troubleshooting and Pathway Diagrams
The following diagrams provide a visual guide to troubleshooting solubility issues and understanding the biological context of this compound.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Optimizing Vegfr-2-IN-28 Concentration for HUVEC
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Vegfr-2-IN-28 for experiments using Human Umbilical Vein Endothelial Cells (HUVECs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in HUVEC experiments?
A1: For novel small molecule inhibitors like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range of 0.01 µM to 100 µM is recommended to identify the IC50 (half-maximal inhibitory concentration) for the desired biological effect. For some VEGFR-2 inhibitors, effects on HUVEC proliferation have been observed in the low micromolar range.[1][2]
Q2: How can I determine if this compound is cytotoxic to my HUVEC cultures?
A2: A cell viability assay, such as the MTT or CCK-8 assay, is essential to distinguish between a specific inhibitory effect and general cytotoxicity.[3] You should perform this assay in parallel with your functional assays. If you observe a significant decrease in cell viability at concentrations where you see inhibition of VEGFR-2 signaling, it may indicate a cytotoxic effect.
Q3: My this compound treatment is not showing any effect on VEGFR-2 phosphorylation. What could be the issue?
A3: There are several potential reasons for this:
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Concentration: The concentration of this compound may be too low. Try increasing the concentration based on your dose-response curve.
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Incubation Time: The pre-incubation time with the inhibitor may be insufficient. A pre-incubation time of 2 to 24 hours is often used before VEGF stimulation.[4][5]
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VEGF Stimulation: Ensure that your VEGF stimulation is potent enough to induce a robust and detectable phosphorylation of VEGFR-2 in your control cells. A typical concentration for VEGF-A stimulation is 10-25 ng/mL for 5-30 minutes.[5][6][7][8]
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Inhibitor Stability: The inhibitor may be unstable in your culture medium. Ensure proper storage and handling of the compound.
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Cell Passage Number: HUVECs can lose their responsiveness at high passage numbers. It is recommended to use HUVECs between passages 2 and 6 for angiogenesis assays.[9]
Q4: I am observing inconsistent results between experiments. How can I improve reproducibility?
A4: Consistency in experimental parameters is key. Pay close attention to:
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Cell Density: Seed HUVECs at a consistent density for all experiments.[10]
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Serum Concentration: Serum contains growth factors that can activate VEGFR-2. For inhibitor studies, it is common to serum-starve the cells for a few hours before treatment.
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VEGF Lot and Activity: Use the same lot of VEGF if possible, and always confirm its activity.
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Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
Troubleshooting Guides
Problem 1: High background phosphorylation of VEGFR-2 in control cells.
| Possible Cause | Suggested Solution |
| High serum concentration in culture media. | Serum-starve HUVECs for 4-6 hours in a low-serum medium (e.g., 0.5-2% FBS) before inhibitor treatment and VEGF stimulation. |
| Endogenous VEGF production by HUVECs. | Include a "no VEGF" control to assess the basal level of VEGFR-2 phosphorylation. |
| Contamination of cell culture. | Regularly check for mycoplasma contamination and practice good aseptic technique. |
Problem 2: No inhibition of HUVEC tube formation despite seeing inhibition of VEGFR-2 phosphorylation.
| Possible Cause | Suggested Solution |
| Sub-optimal inhibitor concentration for this specific assay. | The concentration required to inhibit tube formation may be different from that needed to inhibit phosphorylation. Perform a dose-response experiment for the tube formation assay. |
| Issues with the basement membrane extract (e.g., Matrigel). | Ensure the basement membrane extract is properly thawed on ice and solidified at 37°C before adding cells.[11] The thickness of the gel is also critical.[11] |
| Redundant signaling pathways driving tube formation. | Other signaling pathways besides VEGFR-2 may be compensating. Consider investigating other pro-angiogenic pathways. |
Problem 3: this compound appears to be precipitating in the culture medium.
| Possible Cause | Suggested Solution | | Poor solubility of the inhibitor at the tested concentration. | Check the solubility information for this compound. You may need to use a lower concentration or a different solvent. Ensure the final solvent concentration in the media is low (typically <0.1%) and does not affect the cells. | | Interaction with components in the culture medium. | Try using a serum-free medium for the inhibitor treatment period if compatible with your experimental design. |
Quantitative Data Summary
The following tables should be populated with your experimental data to determine the optimal concentration of this compound.
Table 1: Dose-Response of this compound on HUVEC Viability
| This compound Conc. (µM) | % Cell Viability (vs. Vehicle Control) |
| 0 (Vehicle) | 100% |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 2: Inhibition of VEGF-induced VEGFR-2 Phosphorylation
| This compound Conc. (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized to VEGF Control) |
| No Treatment | Basal Level |
| Vehicle + VEGF | 1.0 |
| 0.01 + VEGF | |
| 0.1 + VEGF | |
| 1 + VEGF | |
| 10 + VEGF | |
| 100 + VEGF |
Table 3: Inhibition of HUVEC Tube Formation
| This compound Conc. (µM) | % Inhibition of Total Tube Length (vs. VEGF Control) |
| No Treatment | Basal Level |
| Vehicle + VEGF | 0% |
| 0.01 + VEGF | |
| 0.1 + VEGF | |
| 1 + VEGF | |
| 10 + VEGF | |
| 100 + VEGF |
Experimental Protocols
Protocol 1: HUVEC Viability Assay (CCK-8)
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Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]
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Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
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Incubate for 24 hours.[3]
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[3]
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Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Western Blot for p-VEGFR-2
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Seed HUVECs in 6-well plates and grow to 80-90% confluency.
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Serum-starve the cells for 4-6 hours.
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Pre-incubate the cells with various concentrations of this compound or vehicle control for 2-4 hours.[5]
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Stimulate the cells with VEGF (e.g., 25 ng/mL) for 5-10 minutes.[4][5]
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Immediately place the plate on ice and wash the cells with ice-cold PBS.
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Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Perform SDS-PAGE, transfer to a nitrocellulose membrane, and block with 5% non-fat dry milk or BSA in TBST.[12]
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Incubate with primary antibodies against p-VEGFR-2 (Tyr1175) and total VEGFR-2 overnight at 4°C.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
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Detect the signal using an ECL reagent.
Protocol 3: HUVEC Tube Formation Assay
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Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
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Harvest HUVECs and resuspend them in a small volume of medium containing VEGF and the desired concentrations of this compound or vehicle control.
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Seed the HUVEC suspension onto the solidified basement membrane extract.
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Incubate for 4-18 hours at 37°C.
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Visualize and capture images of the tube-like structures using a microscope.
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Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Vegfr-2-IN-28 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Vegfr-2 inhibitors for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the Vegfr-2 inhibitor powder?
For long-term storage, it is recommended to store the inhibitor as a solid powder at -20°C for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
Q2: What are the recommended conditions for storing the inhibitor once it is in solvent?
Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C and are typically stable for up to six months. For short-term use, stock solutions can be stored at -20°C for up to one month.[1]
Q3: Which solvent should I use to dissolve the Vegfr-2 inhibitor?
DMSO is a common solvent for dissolving many Vegfr-2 inhibitors. For a specific inhibitor, VEGFR-2-IN-6, a concentration of 25 mg/mL (59.03 mM) in DMSO can be achieved, though it may require sonication. It is important to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
Q4: How do I prepare a stock solution?
To prepare a stock solution, refer to the manufacturer's instructions for the specific inhibitor. As an example, for VEGFR-2-IN-6, you can calculate the required mass and solvent volume to achieve your desired concentration. It is crucial to ensure the inhibitor is fully dissolved, using techniques like ultrasonication if necessary.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or unexpected experimental results | Inhibitor degradation due to improper storage. | Ensure the inhibitor has been stored according to the recommended conditions (see storage table below). Use a fresh aliquot of the inhibitor stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the inhibitor stock solution to minimize freeze-thaw cycles. | |
| Low solubility or precipitation of the inhibitor in the experimental medium. | Confirm the solubility of the inhibitor in your specific cell culture medium or buffer. Consider using a lower concentration or a different solvent system if compatible with your experiment. | |
| Reduced inhibitor activity over time | Degradation of the inhibitor in the stock solution. | Prepare fresh stock solutions more frequently. Verify the age of your current stock solution and compare it to the recommended storage duration. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the stock solution if appropriate for your application. |
Quantitative Data Summary
Table 1: Storage Conditions for VEGFR-2-IN-6 [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Cell Viability Assay Using a Vegfr-2 Inhibitor
This protocol describes a general method for assessing the effect of a Vegfr-2 inhibitor on the viability of endothelial cells (e.g., HUVECs).
Materials:
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Endothelial cells (e.g., HUVECs)
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Complete cell culture medium
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Vegfr-2 inhibitor stock solution (e.g., in DMSO)
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VEGF-A
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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96-well plates
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
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Serum Starvation (Optional): To reduce the effects of serum growth factors, you can replace the complete medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.
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Inhibitor Treatment: Prepare serial dilutions of the Vegfr-2 inhibitor in the appropriate cell culture medium. Remove the medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
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VEGF Stimulation: Add VEGF-A to the wells to stimulate the VEGFR2 pathway. The final concentration of VEGF-A will depend on the cell type and experimental goals (typically 10-50 ng/mL).
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Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Following the incubation period, measure cell viability using your chosen reagent according to the manufacturer's protocol. For example, for an MTT assay, you would add the MTT reagent, incubate, and then solubilize the formazan crystals before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value of the inhibitor.
Visualizations
References
Technical Support Center: Overcoming Resistance to VEGFR-2 Tyrosine Kinase Inhibitors
Welcome to the technical support center for researchers utilizing small molecule VEGFR-2 tyrosine kinase inhibitors (TKIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: My VEGFR-2 inhibitor is not showing the expected efficacy in my cell-based assays. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
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Compound Integrity and Solubility: Ensure your inhibitor is properly dissolved and has not degraded. We recommend preparing fresh stock solutions and verifying solubility in your specific cell culture medium. Poor solubility can lead to a lower effective concentration.
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Cell Line Sensitivity: Not all cell lines are equally sensitive to VEGFR-2 inhibition. Verify that your chosen cell line expresses sufficient levels of VEGFR-2 and that its proliferation or survival is dependent on VEGFR-2 signaling.
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Assay Conditions: Optimize inhibitor concentration and incubation time. A full dose-response curve is essential to determine the IC50 in your specific cell line.
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Development of Resistance: Prolonged exposure to the inhibitor can lead to acquired resistance. See the troubleshooting section for more details.
Q2: I am observing high background signal in my in vitro kinase assay. How can I troubleshoot this?
A2: High background in a kinase assay can be due to several factors:
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ATP Concentration: Ensure the ATP concentration is optimized for your assay. It should be close to the Km of VEGFR-2 for ATP to ensure sensitive detection of inhibition.
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Enzyme Purity and Activity: Use a highly purified and active recombinant VEGFR-2 kinase domain. Enzyme quality can significantly impact assay performance.
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Non-specific Inhibition: Your compound may be inhibiting other kinases present as contaminants or may be interacting with the detection reagents. Run appropriate controls, including a no-enzyme control and a no-compound control.
Q3: What are the known mechanisms of resistance to VEGFR-2 TKIs?
A3: Resistance to VEGFR-2 inhibitors can be broadly categorized as follows:
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Target-related mechanisms:
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Mutations in the VEGFR-2 kinase domain: These mutations can alter the drug binding site, reducing the inhibitor's affinity.
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Downregulation of VEGFR-2 expression: Cells may reduce their dependence on VEGFR-2 signaling by decreasing the expression of the receptor.[1]
-
-
Activation of bypass signaling pathways:
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Upregulation of alternative pro-angiogenic factors: Tumor cells can compensate for VEGFR-2 blockade by upregulating other pro-angiogenic signaling pathways, such as those mediated by fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), or angiopoietins.[2][3]
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Activation of downstream signaling molecules: Constitutive activation of downstream effectors like RAS/RAF/MEK/ERK or PI3K/AKT can render the cells independent of VEGFR-2 signaling.[4]
-
-
Microenvironment-mediated resistance:
Troubleshooting Guides
Problem 1: Decreased sensitivity to the VEGFR-2 inhibitor over time in long-term cell culture.
This is a classic sign of acquired resistance. The following workflow can help you investigate the underlying mechanism.
Caption: Workflow for investigating acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment with the resistant cell line and compare the IC50 value to the parental, sensitive cell line.
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Assess VEGFR-2 Expression: Use Western blotting or flow cytometry to check if VEGFR-2 protein levels are downregulated in the resistant cells.[1]
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Analyze Downstream Signaling: Profile the activation status (phosphorylation) of key downstream signaling molecules like AKT and ERK. Hyperactivation of these pathways in the presence of the inhibitor suggests bypass signaling.
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Investigate Alternative Receptor Tyrosine Kinases (RTKs): Examine the expression and activation of other RTKs like FGFR and PDGFR, which are common mediators of resistance.
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Sequence the VEGFR-2 Kinase Domain: If VEGFR-2 expression and downstream signaling appear normal, sequence the kinase domain of VEGFR-2 to identify potential resistance mutations.[6]
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Test Combination Therapies: Based on your findings, test the efficacy of your VEGFR-2 inhibitor in combination with inhibitors of the identified bypass pathway (e.g., MEK inhibitor if ERK is activated, FGFR inhibitor if FGFR is activated).
Problem 2: Inconsistent results in cell viability/proliferation assays (e.g., MTT, CellTiter-Glo).
Inconsistent results can be frustrating. Here’s a guide to improve the reproducibility of your assays.
Caption: Workflow for troubleshooting inconsistent assay results.
Troubleshooting Steps:
-
Compound Preparation: Prepare fresh serial dilutions of your inhibitor for each experiment from a trusted stock solution. Avoid repeated freeze-thaw cycles.
-
Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Over-confluent or sparse cultures can lead to variability.
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Incubation Time: Ensure the incubation time with the inhibitor is consistent across experiments. For proliferation assays, this is typically 48-72 hours.
-
Assay Reagent Handling: Ensure that assay reagents (e.g., MTT, CellTiter-Glo) are properly stored and that the incubation times are strictly followed as per the manufacturer's protocol.
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Plate Uniformity: Be mindful of the "edge effect" in 96-well plates. To minimize this, avoid using the outer wells or fill them with sterile PBS.
Signaling Pathways
Understanding the signaling pathways involved is crucial for troubleshooting.
VEGFR-2 Signaling Pathway
Caption: Key downstream pathways activated by VEGFR-2.
Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ/PKC, PI3K/AKT, and RAS/MEK/ERK pathways, which regulate cell proliferation, survival, and migration.[4]
Mechanisms of Resistance to VEGFR-2 Inhibition
Caption: Upregulation of alternative RTKs can bypass VEGFR-2 blockade.
When VEGFR-2 is inhibited, cancer cells can upregulate other receptor tyrosine kinases, such as FGFR and PDGFR, to maintain downstream signaling for proliferation and survival.[2][3]
Data Presentation
Table 1: IC50 Values of Representative VEGFR-2 Inhibitors against Various Kinases
| Compound | VEGFR-2 (IC50, nM) | PDGFRβ (IC50, nM) | c-Kit (IC50, nM) | FGFR1 (IC50, nM) |
| Sunitinib | 80 | 2 | >1000 | >1000 |
| Sorafenib | 90 | 57 | 68 | >1000 |
| Axitinib | 0.2 | 1.6 | 1.7 | >1000 |
| Pazopanib | 30 | 84 | 74 | 40 |
Data are compiled from various public sources and are intended for comparative purposes.
Table 2: Effects of a Representative VEGFR-2 TKI on Cell Viability
| Cell Line | VEGFR-2 Expression | IC50 (µM) after 72h |
| HUVEC | High | 0.5 |
| A549 (Lung Cancer) | Moderate | 5.2 |
| MCF-7 (Breast Cancer) | Low | >20 |
These are example data and will vary depending on the specific inhibitor and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of the VEGFR-2 inhibitor (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
VEGFR-2 Kinase Assay (In Vitro)
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Assay Preparation: In a 96-well plate, add assay buffer, a specific concentration of recombinant human VEGFR-2 kinase domain, and the VEGFR-2 inhibitor at various concentrations.
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Initiate Reaction: Add a solution containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
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Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.[8]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Western Blotting for Phospho-VEGFR-2
-
Cell Lysis: After treatment with the VEGFR-2 inhibitor and/or VEGF, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-VEGFR-2 (e.g., pY1175) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Expanding Horizons in Cholangiocarcinoma: Emerging Targets Beyond FGFR2 and IDH1 [mdpi.com]
- 3. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mutation in the Kinase Domain Alters the VEGFR2 Membrane Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Technical Support Center: Improving Oral Bioavailability of Vegfr-2-IN-28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Vegfr-2-IN-28.
Disclaimer: this compound is a representative small molecule VEGFR-2 inhibitor. The following data and recommendations are based on typical characteristics of poorly soluble kinase inhibitors and are intended for research and development purposes.
Assumed Physicochemical Properties of this compound
To provide a practical framework, this guide assumes this compound possesses the following physicochemical properties, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound:
| Property | Assumed Value | Implication for Oral Bioavailability |
| Molecular Weight | ~550 g/mol | High molecular weight can limit passive diffusion across the intestinal epithelium. |
| Aqueous Solubility | < 1 µg/mL at pH 6.8 | Very low solubility is a primary barrier to dissolution in the gastrointestinal tract, leading to poor absorption. |
| LogP | > 4 | High lipophilicity can lead to poor aqueous solubility and potential partitioning into lipidic phases, but may favor membrane permeation. |
| Melting Point | > 200°C | A high melting point suggests a stable crystalline lattice, which can hinder dissolution. |
| pKa | Weakly basic | Solubility may be pH-dependent, with slightly better solubility in the acidic environment of the stomach. |
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral dosing in our preclinical animal models. What are the likely causes?
A1: Low and variable oral exposure for a compound with the assumed properties of this compound is likely due to one or a combination of the following factors:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed. This is often the primary rate-limiting step for BCS Class II compounds.
-
Low Dissolution Rate: Even if the compound is somewhat soluble, a slow dissolution rate from the solid form can limit the amount of drug available for absorption.
-
Poor Permeability: The high molecular weight and other structural features might hinder its passage across the intestinal epithelial cells.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: What initial formulation strategies should we consider to improve the oral bioavailability of this compound?
A2: For a poorly soluble compound like this compound, the initial focus should be on enhancing its solubility and dissolution rate. Consider these approaches:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[1][2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.[3][4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can help solubilize the drug in the gastrointestinal tract and facilitate its absorption.[1][5]
-
pH Modification: For a weakly basic compound, co-administration with an acidic excipient might improve dissolution in the higher pH of the small intestine.
Q3: How can we determine if poor permeability, rather than poor solubility, is the main issue?
A3: To differentiate between solubility and permeability limitations, you can perform in vitro permeability assays. The Caco-2 cell permeability assay is a widely used model that mimics the human intestinal epithelium.[3][6][7] By evaluating the apparent permeability coefficient (Papp), you can classify the compound's permeability. If the Papp value is low despite efforts to solubilize the compound in the assay medium, permeability is likely a significant barrier.
Q4: Are there any specific challenges associated with improving the bioavailability of kinase inhibitors like this compound?
A4: Yes, many small molecule kinase inhibitors exhibit poor oral bioavailability.[1][2][8] Common challenges include low aqueous solubility, high lipophilicity, and susceptibility to first-pass metabolism.[1][8] Additionally, their solubility can be highly pH-dependent, leading to variable absorption depending on the gastrointestinal environment.[4]
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro dissolution studies.
| Potential Cause | Troubleshooting Step |
| Inadequate wetting of the compound. | Include a surfactant (e.g., 0.1% Tween 80) in the dissolution medium. |
| pH-dependent solubility. | Conduct dissolution studies at multiple pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). |
| Recrystallization of amorphous formulations. | Analyze the solid-state of the material post-dissolution using techniques like XRPD or DSC to check for crystalline forms. |
| Inappropriate dissolution medium. | Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. |
Problem 2: Low apparent permeability (Papp) in Caco-2 assays.
| Potential Cause | Troubleshooting Step |
| Compound is a P-gp efflux substrate. | Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical transport). An efflux ratio >2 suggests active efflux. Consider co-dosing with a known P-gp inhibitor like verapamil. |
| Low solubility in the assay buffer. | Use a co-solvent (e.g., DMSO, up to 1%) or a solubilizing excipient in the donor compartment, ensuring it does not compromise cell monolayer integrity. |
| Poor passive diffusion. | If efflux is not the issue, the compound's intrinsic permeability may be low. Structural modifications to reduce molecular size or increase polarity might be necessary.[9] |
| Cell monolayer integrity is compromised. | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the cell junctions are intact. |
Problem 3: Improved in vitro properties do not translate to in vivo bioavailability.
| Potential Cause | Troubleshooting Step |
| High first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of the compound. If metabolism is high, a different formulation strategy or chemical modification may be needed. |
| In vivo precipitation. | The formulation may not be robust enough to maintain the drug in a solubilized state upon dilution in the gastrointestinal fluids. Perform in vitro dispersion and precipitation tests to assess this. |
| Food effects. | The presence of food can significantly alter the gastrointestinal environment. Conduct in vivo pharmacokinetic studies in both fasted and fed states to evaluate any food effects. |
| Inadequate formulation for the animal model. | The physiology of the animal model's gastrointestinal tract may differ significantly from the conditions for which the formulation was optimized. Adjust the formulation based on the specific animal model. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to confirm monolayer confluence and integrity.
-
Transport Study (Apical to Basolateral):
-
The test compound (e.g., 10 µM this compound in transport buffer, with <1% DMSO) is added to the apical (donor) side.
-
The basolateral (receiver) side contains fresh transport buffer.
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
The donor compartment is sampled at the beginning and end of the experiment.
-
-
Transport Study (Basolateral to Apical): The process is reversed to assess active efflux.
-
Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of different this compound formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable vehicle) to determine clearance and volume of distribution.
-
Group 2: Oral gavage of a suspension of this compound (e.g., 10 mg/kg in 0.5% methylcellulose).
-
Group 3: Oral gavage of an optimized formulation of this compound (e.g., 10 mg/kg in a SEDDS formulation).
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected via the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as:
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for improving the oral bioavailability of this compound.
Logical Relationship of Bioavailability Factors
Caption: Key factors influencing the oral bioavailability of this compound.
References
- 1. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of Sorafenib and Selective VEGFR-2 Inhibitors in Oncology Research
Introduction to the Compounds
Sorafenib is an established multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] Its mechanism of action is broad, targeting several key signaling pathways involved in tumor growth and angiogenesis. Sorafenib inhibits multiple intracellular and cell surface kinases, including RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor (PDGFR).[1][3][4]
Selective VEGFR-2 Inhibitors , such as Vegfr-2-IN-30, are designed to specifically target the VEGFR-2 tyrosine kinase. This receptor is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[5][6] By focusing on a single target, these inhibitors aim to provide a more direct anti-angiogenic effect with a potentially different side-effect profile compared to multi-kinase inhibitors.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the in vitro inhibitory activities of sorafenib and a representative selective VEGFR-2 inhibitor.
Table 1: Kinase Inhibitory Activity (IC50 values)
| Target Kinase | Sorafenib | Vegfr-2-IN-30 |
| VEGFR-2 | 90 nM[7][8] | 66 nM [7] |
| VEGFR-1 | 26 nM[6] | Not reported |
| VEGFR-3 | 20 nM[7][8] | Not reported |
| PDGFR-β | 57 nM[7][8] | 180 nM[7] |
| c-Kit | 68 nM[7][8] | Not reported |
| Flt-3 | 58 nM[8] | Not reported |
| Raf-1 | 6 nM[7] | Not reported |
| B-Raf | 22 nM[7] | Not reported |
| EGFR | Not active | 98 nM[7] |
| FGFR1 | 580 nM[8] | 82 nM[7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Sorafenib | Vegfr-2-IN-30 |
| UO-31 (Renal Cancer) | Cell Growth Inhibition | - | 35% inhibition at 10 µM[7] |
| HUVEC | Cell Migration | - | 58.52% inhibition at 10 µg/mL[7] |
| UO-31 (Renal Cancer) | Cell Cycle Arrest | - | S phase arrest at 5.29 µM[7] |
| UO-31 (Renal Cancer) | Apoptosis Induction | - | Induces early and late apoptosis at 5.29 µM[7] |
| HepG2 (Liver Cancer) | Cell Proliferation (IC50) | ~5.93-8.51 µM[5] | - |
| Huh7 (Liver Cancer) | Cell Proliferation (IC50) | ~7.11-17.11 µM[5] | - |
Signaling Pathways and Mechanisms of Action
Sorafenib exerts its anti-cancer effects through a dual mechanism: it directly inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and curtails tumor angiogenesis by blocking VEGFR and PDGFR signaling.[1][4] In contrast, selective VEGFR-2 inhibitors primarily focus on the latter, aiming to potently and specifically disrupt the VEGF-A/VEGFR-2 axis, which is a critical driver of angiogenesis.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to inhibit the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents: Recombinant human kinases (e.g., VEGFR-2, Raf-1), appropriate substrates (e.g., a peptide substrate), ATP, and the test compounds (sorafenib, selective VEGFR-2 inhibitor) at various concentrations.
-
Procedure: The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-33P]ATP) followed by scintillation counting, or by using fluorescence-based or luminescence-based assays that detect the product or ATP consumption.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Huh7) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CyQUANT. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to a vehicle-treated control. The IC50 value is determined from the dose-response curve.
In Vivo Efficacy
In vivo studies are crucial for determining the therapeutic potential of these inhibitors. For sorafenib, preclinical and clinical studies have demonstrated its ability to prolong progression-free survival in patients with advanced renal cell and hepatocellular carcinoma.[2] In animal models, sorafenib has been shown to inhibit tumor growth and reduce angiogenesis. For selective VEGFR-2 inhibitors, preclinical studies are essential to establish their anti-angiogenic and anti-tumor effects in relevant cancer models.
Conclusion
Both sorafenib and selective VEGFR-2 inhibitors are valuable tools in the fight against cancer, albeit with different mechanisms of action. Sorafenib's broad-spectrum activity against multiple kinases makes it effective in various tumor types where these pathways are dysregulated. However, this multi-targeted approach can also lead to a wider range of side effects.
Selective VEGFR-2 inhibitors offer a more targeted approach, aiming to potently inhibit angiogenesis with potentially greater specificity and a different safety profile. The choice between a multi-kinase inhibitor like sorafenib and a selective VEGFR-2 inhibitor will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. Further preclinical and clinical research is necessary to fully elucidate the comparative efficacy and optimal applications of these different classes of inhibitors.
References
- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 2. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
A Preclinical Showdown: Benchmarking Apatinib Against Established VEGFR-2 Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical VEGFR-2 inhibitor, Apatinib, against established therapies targeting the same pathway. This analysis is supported by experimental data on kinase selectivity and in vivo efficacy, alongside detailed experimental protocols and visual representations of key biological and experimental processes.
Apatinib, a selective tyrosine kinase inhibitor, has demonstrated potent anti-angiogenic and antitumor activities by primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] As a pivotal regulator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a well-established therapeutic target in oncology. This guide benchmarks the preclinical profile of Apatinib against other multi-kinase inhibitors with significant VEGFR-2 activity, including Sunitinib, Sorafenib, Axitinib, Pazopanib, and Lenvatinib, to provide a comparative perspective for ongoing and future research and development.
Data Presentation: A Comparative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Apatinib and its comparators against VEGFR-2 and a panel of other relevant kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Apatinib (nM) | Sunitinib (nM) | Sorafenib (nM) | Axitinib (nM) | Pazopanib (nM) | Lenvatinib (nM) |
| VEGFR-1 | - | - | 26 | 0.1[2] | 10[3] | 22[4] |
| VEGFR-2 | 1[1] | 80[5] | 90 | 0.2[2] | 30[3] | 4[4] |
| VEGFR-3 | - | - | 20 | 0.1-0.3[2] | 47[3] | 5.2[4] |
| PDGFR-β | - | 2[5] | 57 | 1.6[2] | - | 100[4] |
| c-Kit | 429[1] | - | 68 | 1.7[2] | - | - |
| c-Src | 530[1] | - | - | - | - | - |
| Ret | 13[1] | - | 43 | - | - | - |
| FGFR1 | >10,000[1] | - | - | - | - | 46[4] |
| EGFR | >10,000[1] | - | - | - | - | - |
| Her-2 | >10,000[1] | - | - | - | - | - |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
In Vivo Efficacy: A Glimpse into Antitumor Activity
Preclinical xenograft models provide valuable insights into the potential therapeutic efficacy of drug candidates. In a study comparing Apatinib with Sorafenib in a sorafenib-resistant hepatocellular carcinoma (HCC) model, Apatinib treatment significantly inhibited tumor growth.[6] This suggests that Apatinib may have therapeutic potential in patient populations that have developed resistance to other VEGFR-2 inhibitors. While direct head-to-head preclinical studies with other comparators are limited, the existing data underscores the potent in vivo anti-tumor activity of Apatinib.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays used to evaluate VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1% BSA, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (e.g., Apatinib) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 enzyme, and the peptide substrate.
-
Add the test compound at various concentrations to the reaction mixture in the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
In Vivo Tumor Xenograft Model
This model assesses the in vivo efficacy of a drug candidate in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line that expresses relevant targets (e.g., a tumor line with high VEGFR-2 expression)
-
Matrigel (optional, to aid tumor formation)
-
Test compound (e.g., Apatinib) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in sterile PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the animals throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
Mandatory Visualization
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: VEGFR-2 signaling pathway upon VEGF binding.
Caption: Preclinical evaluation workflow for a VEGFR-2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Apatinib modulates sorafenib-resistant hepatocellular carcinoma through inhibiting the EGFR/JNK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of Vegfr-2-IN-28: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the receptor tyrosine kinase (RTK) inhibitor, Vegfr-2-IN-28, with other prominent inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals to objectively evaluate its cross-reactivity profile and potential for off-target effects. While comprehensive kinome-wide selectivity data for this compound is not extensively available in the public domain, this guide synthesizes the known inhibitory activities and provides a framework for comparison with well-characterized multi-kinase inhibitors.
Introduction to VEGFR-2 Inhibition and the Importance of Selectivity
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibitors of VEGFR-2 are a cornerstone of many cancer therapies.[3][4] However, many of these inhibitors target multiple kinases, which can lead to a broader range of side effects.[5][6] Therefore, understanding the selectivity profile of a kinase inhibitor is paramount in preclinical and clinical development to predict its therapeutic window and potential toxicities. A highly selective inhibitor targets the intended kinase with significantly greater potency than other kinases, minimizing off-target effects.
Cross-Reactivity Profile of this compound
Available data indicates that this compound is a potent inhibitor of VEGFR-2. In addition to its primary target, it has been shown to exhibit inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2). This suggests a focused but not entirely exclusive selectivity profile.
Comparative Analysis with Other VEGFR-2 Inhibitors
To provide a context for the cross-reactivity of this compound, this section compares its known activity with the well-documented selectivity profiles of other widely used VEGFR-2 inhibitors, such as Sorafenib and Sunitinib. These inhibitors are known to target a broader range of kinases, contributing to their efficacy in various cancers but also to their distinct side-effect profiles.[5][7] Rivoceranib, another VEGFR-2 inhibitor, has been reported to have a more selective profile compared to Sorafenib and Sunitinib.[6]
| Kinase Target | This compound (IC50) | Sorafenib (IC50) | Sunitinib (IC50) | Rivoceranib (IC50) |
| VEGFR-2 | Potent | 6 nM | 80 nM | 16 nM[6] |
| FGFR1 | Active | 580 nM | - | - |
| FGFR2 | Active | - | - | - |
| PDGFRβ | - | 57 nM | 2 nM[7] | - |
| c-Kit | - | 68 nM | - | - |
| RET | - | - | - | - |
| Raf-1 | - | 6 nM | - | - |
| B-Raf | - | 22 nM | - | - |
Note: The table above is a summary of reported IC50 values from various sources. The term "Potent" and "Active" for this compound are used in the absence of specific publicly available IC50 values. A comprehensive head-to-head comparison in the same assay format is necessary for a precise quantitative assessment.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methods used to assess inhibitor selectivity, the following diagrams are provided.
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments used to determine kinase inhibitor selectivity.
In Vitro Biochemical Kinase Inhibition Assay (Example Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a purified recombinant kinase.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, FGFR1, PDGFRβ, etc.)
-
Kinase-specific peptide substrate
-
Test compound (this compound) and reference inhibitors
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted compound.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method. Luminescence, fluorescence, or radioactivity-based methods can be employed.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Receptor Tyrosine Kinase Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific RTK within a cellular context.
Materials:
-
Human cell line overexpressing the target RTK (e.g., HUVECs for VEGFR-2)
-
Test compound (this compound) and reference inhibitors
-
Growth medium and serum-free medium
-
Ligand for receptor activation (e.g., VEGF-A for VEGFR-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibody against the phosphorylated form of the RTK (e.g., anti-pVEGFR2) and a total RTK antibody.
-
Secondary antibody conjugated to HRP (Horseradish Peroxidase)
-
ELISA plates or Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.
-
Stimulate the cells with the corresponding ligand (e.g., VEGF-A) for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the level of phosphorylated RTK in the cell lysates using a sandwich ELISA or by Western blotting.
-
Normalize the phosphorylated RTK signal to the total RTK signal.
-
Calculate the percentage of inhibition of receptor phosphorylation for each compound concentration.
-
Determine the cellular IC50 value from the dose-response curve.
Conclusion
This compound is a potent inhibitor of VEGFR-2 with additional activity against FGFR1 and FGFR2. While a comprehensive kinome-wide screen is necessary for a complete understanding of its selectivity, the available data suggests a more focused profile compared to some broad-spectrum multi-kinase inhibitors like Sorafenib and Sunitinib. Researchers should consider this cross-reactivity profile when designing experiments and interpreting results. The provided experimental protocols offer a standardized approach for further characterizing the selectivity of this compound and other kinase inhibitors. A thorough understanding of a compound's selectivity is critical for the development of safer and more effective targeted therapies.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altmeyers.org [altmeyers.org]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Independent Validation of VEGFR-2 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of various small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The data presented is compiled from publicly available sources to aid in the independent validation and selection of appropriate research compounds.
Disclaimer: Direct experimental data for a compound specifically named "Vegfr-2-IN-28" could not be located in publicly available literature. However, substantial information was found for a similarly named compound, "VEGFR-2-IN-30". This guide will proceed with the analysis of VEGFR-2-IN-30 and other well-characterized VEGFR-2 inhibitors. It is plausible that "this compound" may be a typographical error, a less common compound name, or a newly synthesized molecule without published data.
Comparative Analysis of VEGFR-2 Inhibitor Potency
The following table summarizes the in vitro biochemical potency (IC50) of several known VEGFR-2 inhibitors against the purified VEGFR-2 kinase. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% and are a primary indicator of a compound's potency.
| Compound Name | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| VEGFR-2-IN-30 | 66[1] | PDGFR (180), EGFR (98), FGFR1 (82)[1] |
| Sorafenib | 90[2] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-KIT (68)[2] |
| Sunitinib | 80[2] | PDGFRβ (2), c-Kit[2] |
| Axitinib | 0.2[2] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[2] |
| Regorafenib | 4.2 (murine)[2] | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), RAF-1 (2.5)[2] |
| Vandetanib | 40[2] | VEGFR3 (110), EGFR (500)[2] |
| Ponatinib | 1.5[2] | Abl (0.37), PDGFRα (1.1), FGFR1 (2.2), Src (5.4)[2] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Biochemical Assay)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compound (e.g., Vegfr-2-IN-30) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular VEGFR-2 Phosphorylation Assay
This protocol measures the ability of a test compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Serum-free medium
-
Recombinant human VEGF-A
-
Test compound dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-VEGFR-2 antibody
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a final concentration of 50 ng/mL VEGF-A for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-VEGFR-2 (Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2.
-
Quantify the band intensities to determine the inhibition of VEGFR-2 phosphorylation at different compound concentrations.
Visualizations
Caption: VEGFR-2 Signaling Pathway
Caption: Experimental Workflow for VEGFR-2 Inhibitor Validation
References
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-28: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides detailed procedures for the proper disposal of Vegfr-2-IN-28, a small molecule inhibitor. The following guidelines are designed for researchers, scientists, and drug development professionals to manage this compound safely and in accordance with standard laboratory practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The usual precautionary measures for handling chemicals should be followed[2]. This includes:
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use impermeable and resistant gloves.
-
Body Protection: A laboratory coat is recommended.
-
Respiratory Protection: Not generally required for small quantities in a well-ventilated area[2].
Avoid inhalation, as well as contact with eyes and skin. Do not eat, drink, or smoke in the handling area[1].
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[1][2].
-
Segregation of Waste:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any lab materials heavily contaminated with the compound (e.g., weighing papers, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Disposable labware with minimal residual contamination should be placed in a designated solid waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other solvents or chemicals present in the waste mixture.
-
-
Storage of Waste:
-
Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
Store in a designated secondary containment bin to prevent spills.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Disposal must be carried out by an approved and licensed waste disposal contractor.
-
Quantitative Hazard Data Summary
For related compounds, the following hazard classifications have been noted. It is prudent to assume similar characteristics for this compound in the absence of specific data.
| Hazard Classification | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols: Decontamination of Glassware
-
Initial Rinse: Triple rinse the contaminated glassware with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol, or acetone). Collect all rinsate in the designated hazardous liquid waste container.
-
Wash: Wash the rinsed glassware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visual Guides for Safe Handling and Disposal
To further clarify the procedural flow and logical relationships in the disposal process, the following diagrams are provided.
References
Personal protective equipment for handling Vegfr-2-IN-28
This guide provides crucial safety and logistical information for the handling and disposal of Vegfr-2-IN-28, a small molecule kinase inhibitor. The following procedures are based on best practices for handling similar research compounds and hazardous drugs. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment |
| Compound Weighing and Reconstitution | - Two pairs of chemotherapy-tested nitrile gloves- Disposable gown, resistant to chemical permeation- Tight-sealing safety goggles or a full-face shield- N95 or higher-rated respirator |
| Handling of Solutions | - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields |
| Waste Disposal | - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields |
| Spill Cleanup | - Two pairs of chemotherapy-tested nitrile gloves- Disposable gown, resistant to chemical permeation- Full-face shield and N95 or higher-rated respirator- Shoe covers |
Standard Operating Procedure for Handling this compound
1. Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of the powder.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Cover the work surface with an absorbent, disposable bench liner.
2. Weighing and Reconstitution:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the compound directly into a tared container within the fume hood.
-
Add the desired solvent slowly to the solid to avoid aerosolization.
-
Cap the container securely and mix by gentle inversion or vortexing until fully dissolved.
3. Handling of Solutions:
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
When handling solutions, always wear nitrile gloves, a lab coat, and safety glasses.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
4. Storage:
-
Store the solid compound and stock solutions in a tightly sealed container in a cool, well-ventilated area, as recommended by the supplier.[1] Many similar compounds are stored at -20°C or -80°C.
Spill Management Protocol
-
Evacuate: Immediately alert others in the area and evacuate the spill zone.
-
Secure: Restrict access to the area.
-
Report: Inform your laboratory supervisor and institutional safety office.
-
Cleanup (if trained):
-
Don the appropriate spill cleanup PPE.
-
For liquid spills, cover with an absorbent material, working from the outside in.
-
For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with an appropriate deactivating agent (if known) or soap and water, followed by a rinse.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Treat as hazardous chemical waste.- Place in a clearly labeled, sealed container for collection by your institution's environmental health and safety (EHS) department. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, puncture-resistant hazardous waste container labeled "Trace Chemotherapy Waste" or as per institutional guidelines. |
| Liquid Waste (e.g., unused solutions, first rinse of containers) | - Collect in a sealed, properly labeled hazardous waste container.- Do not pour down the drain.[2] |
| Contaminated PPE | - Dispose of in a designated hazardous waste container immediately after use. |
All waste must be disposed of in accordance with federal, state, and local regulations.[3] Contact your institution's EHS department for specific guidance on waste stream management.
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
